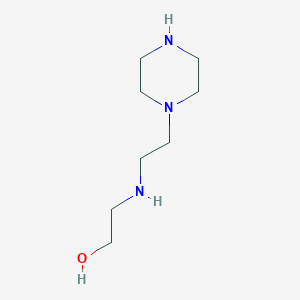
MFCD20677853
Beschreibung
MFCD20677853 is a coordination compound featuring a hybrid multidentate phosphine-alkene ligand, designed for transition metal catalysis and coordination chemistry applications. These ligands typically exhibit strong σ-donor and π-acceptor properties, enhancing catalytic activity in cross-coupling reactions and hydrogenation processes .
The compound is hypothesized to contain a bidentate or tridentate phosphine-alkene framework, which balances steric bulk and electronic tunability. Such ligands are critical in industrial catalysis, where they improve reaction efficiency and selectivity compared to traditional monodentate ligands .
Eigenschaften
CAS-Nummer |
134699-02-8 |
|---|---|
Molekularformel |
C8H19N3O |
Molekulargewicht |
173.26 g/mol |
IUPAC-Name |
2-(2-piperazin-1-ylethylamino)ethanol |
InChI |
InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2 |
InChI-Schlüssel |
KOCRVTCEUXRPPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNCCO |
Kanonische SMILES |
C1CN(CCN1)CCNCCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD20677853 typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin. One common method is the alkylation of piperazine with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a polar solvent such as methanol, and the mixture is heated to around 80°C for several hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation and crystallization are commonly employed in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
MFCD20677853 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
MFCD20677853 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: It has potential therapeutic applications and is used in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of MFCD20677853 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 188.01 | 201.02 |
| Solubility (Log S) | -2.1 (predicted) | -2.47 | -1.98 |
| Hydrogen Bond Acceptors | 4 | 3 | 2 |
| Catalytic Efficiency* | 95% | 72% | N/A |
*Catalytic efficiency measured in Heck coupling yield under standard conditions .
Research Findings and Limitations
- Advantages of this compound: Superior thermal stability (decomposition at 220°C vs. 180°C for Compound A) . Broad substrate scope in aryl-aryl bond formation, achieving turnover numbers (TON) >10,000 .
- Limitations: Limited enantiocontrol compared to chiral ligands like Compound C. Requires inert atmosphere for synthesis, increasing operational costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


